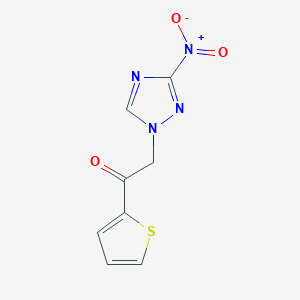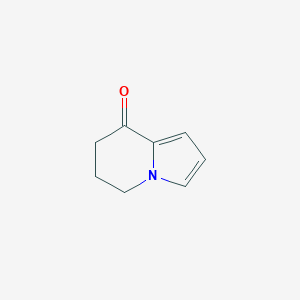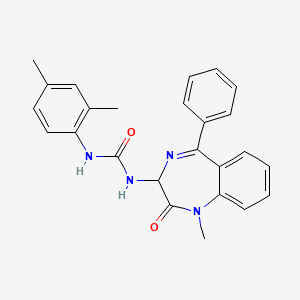
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline solid that has a molecular weight of 260.28 g/mol.
Scientific Research Applications
Chemical Synthesis and Functionalization : Nitro derivatives of 1,2,4-triazoles, including compounds like 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone, demonstrate unique properties such as high energy capacity and considerable heat resistance. They are studied for their reactivity and potential for functionalization in chemical synthesis, making them valuable in the development of heterocyclic compounds (Grigoriev et al., 2012).
Agricultural Applications : These compounds are explored for their use in agriculture, particularly as fungicides and herbicides. Their biological activity makes them candidates for protecting crops and controlling unwanted vegetation (Ji et al., 2017).
Pharmaceutical and Biochemical Research : The biochemical properties of these triazole derivatives make them a subject of study in pharmacology. Their potential for drug development and as components in biochemistry research is significant (Liu et al., 2007).
Material Science and Engineering : These compounds are investigated for their potential in creating specialty devices and materials due to their high energy capacity and heat resistance. This makes them suitable for applications in various industries, including the development of new materials (Günay et al., 1999).
Antimicrobial Properties : Some 1,2,4-triazole derivatives exhibit antimicrobial activities, indicating their potential use in the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Bochao et al., 2017).
Energetic Materials Development : The high energy content of these compounds makes them suitable for exploration in the field of energetic materials, which are crucial in various sectors including defense and space exploration (Kofman et al., 2008).
properties
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3S/c13-6(7-2-1-3-16-7)4-11-5-9-8(10-11)12(14)15/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFAGAEKYLMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)
![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)




![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)
![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)